molecular formula C26H19F3N4O B2520347 TP-10

TP-10

Cat. No.: B2520347
M. Wt: 460.4 g/mol
InChI Key: NOIXNOMHHWGUTG-UHFFFAOYSA-N
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Description

TP-10 is a selective inhibitor of phosphodiesterase 10A, an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This compound has shown significant potential in the treatment of neurological disorders due to its ability to modulate signaling pathways involved in brain function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TP-10 involves the preparation of quinoline derivatives. One common method includes the reaction of 2-chloroquinoline with 4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenol under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: TP-10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TP-10 has a wide range of scientific research applications:

Mechanism of Action

TP-10 exerts its effects by selectively inhibiting phosphodiesterase 10A, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This modulation of intracellular signaling pathways results in altered neuronal activity and improved cognitive function. The molecular targets of this compound include the catalytic site of phosphodiesterase 10A, where it binds and prevents the hydrolysis of cyclic nucleotides .

Comparison with Similar Compounds

    Sildenafil: Another phosphodiesterase inhibitor but targets phosphodiesterase 5.

    Vardenafil: Similar to sildenafil but with a different chemical structure.

    Tadalafil: A longer-acting phosphodiesterase 5 inhibitor.

Uniqueness of TP-10: this compound is unique due to its high selectivity for phosphodiesterase 10A, which makes it particularly effective in modulating brain function without affecting other phosphodiesterase enzymes. This selectivity reduces the risk of side effects associated with non-selective phosphodiesterase inhibition .

Properties

IUPAC Name

2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXNOMHHWGUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-[4-(4-Pyridin4-yl-2H-pyrazol-3-yl)-phenoxymethyl}-quinoline (26.5 g) in dimethyl formamide (140 mL) was added 1,1,1-Trifluoro-2-iodo-ethane (21 mL, 2.0 eq.) and cesium carbonate (68.3 g, 3 eq.) and the reaction mixture heated at 60° C. for 24 h. The reaction mixture was diluted with water, extracted 3× methylene chloride, dried with magnesium sulfate, filtered and concentrated. Purification via flash chromatography eluting with 5% methanol/70% ethyl acetate/hexanes provided the title compound 20.85 g as an 8:1 regioisomeric mixture. Preparative HPLC eluting with acetonitile/methanol (98:2) on a chiralpak AD column with a flow rate of 430 ml/Min provided the pure title compound as a free base 13.4 g. 1H NMR (400 MHz, CDCl3) δ 8.45 (m, 2 H), 8.16 (d, J=8.3 Hz, 1 H), 8.04 (d, J=8.3 Hz, 1H), 7.96 (s, 1H), 7.79 (d, J=8.3 Hz, 1 H), 7.69 (m, 1 H), 7.64 (d, J=8.3 Hz, 1 H), 7.50 (m, 1H), 7.36 (d, J=8.7 Hz, 2 H), 7.14 (d, J=6.2 Hz, 2H), 6.98 (d, J=9.1 Hz, 2 H), 5.35 (s, 2H), 4.75 (q, J=8.3 Hz, 2 H); MS: (M+H m/z=427.1).MS: (M+H m/z=461.2).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
68.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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